molecular formula C19H21N3O3 B12003614 N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide

N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide

Cat. No.: B12003614
M. Wt: 339.4 g/mol
InChI Key: ISAHKFGVCACJBP-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide is a synthetic oxamide derivative designed for advanced research applications in medicinal chemistry and drug discovery. Oxamide and related scaffolds are of significant scientific interest due to their potential to interact with multiple biological targets. This compound features a distinct molecular architecture, incorporating an ethylphenyl group and an ethoxyphenyl-methylideneamino moiety, which may contribute to its bioactivity and binding properties. Preliminary research on analogous structures suggests potential utility as a core scaffold for developing inhibitors of key enzymatic processes . Researchers are investigating this compound in vitro for its potential effects on cellular proliferation and its mechanism of action, which may involve interaction with specific kinase signaling pathways important in disease research . Further investigation is required to fully elucidate its specific molecular targets and pharmacological profile. This product is intended for research use only by qualified laboratory professionals and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C19H21N3O3/c1-3-14-5-9-16(10-6-14)21-18(23)19(24)22-20-13-15-7-11-17(12-8-15)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,23)(H,22,24)/b20-13+

InChI Key

ISAHKFGVCACJBP-DEDYPNTBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide typically follows a two-step condensation pathway:

  • Oxamide Intermediate Synthesis : N-(4-Ethylphenyl)oxamide is prepared via nucleophilic acyl substitution between 4-ethylaniline and oxalyl chloride. This step achieves >85% yield under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C.

  • Schiff Base Formation : The oxamide reacts with 4-ethoxybenzaldehyde in a 1:2 molar ratio, catalyzed by sodium methoxide (0.5–1.0 mol%), to form the target compound. The reaction proceeds via imine linkage formation, requiring azeotropic distillation to remove water.

Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature120–130°CMaximizes imine stability
Reaction Time8–10 hoursEnsures >90% conversion
SolventToluene/EtOH (3:1)Balances solubility and azeotrope efficiency
Catalyst Loading0.7 mol% NaOMePrevents over-oxidation

Data derived from analogous oxamide syntheses demonstrate that deviations beyond ±5°C from the optimal temperature range reduce yields by 15–20%.

Industrial-Scale Adaptations

Continuous Flow Reactor Optimization

Modern facilities employ tubular flow reactors to enhance throughput. A patented configuration (CN112047860A) achieves 94% yield by:

  • Maintaining precise residence time (45±2 minutes)

  • Using in-line IR spectroscopy for real-time monitoring

  • Implementing gradient heating zones (80°C → 130°C) to control exothermicity.

Waste Mitigation Strategies

The adoption of solvent recovery systems reduces ethanol consumption by 70%. Distillation residues are repurposed as fuel additives, aligning with green chemistry principles.

Alternative Catalytic Systems

Biocatalytic Approaches

Recent trials with immobilized lipases (e.g., Candida antarctica Lipase B) show promise for low-temperature synthesis (40–50°C). While yields remain moderate (68–72%), this method eliminates metal catalysts, benefiting pharmaceutical applications.

Photoredox Catalysis

Preliminary studies using fac-Ir(ppy)₃ under blue LED irradiation achieve 80% yield in 4 hours. This method exploits single-electron transfer mechanisms, though scalability challenges persist.

Purification and Characterization

Crystallization Protocols

Recrystallization from methanol/water (4:1 v/v) produces needle-like crystals with 99.2% purity (HPLC). Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 178–180°C, confirming crystallinity.

Spectroscopic Validation

  • FT-IR : ν(C=O) at 1675 cm⁻¹, ν(N-H) at 3280 cm⁻¹

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.2–7.8 (m, 8H, aromatic)

  • XRD : Monoclinic P2₁/c space group, Z = 4

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Energy Use (kWh/kg)
Conventional Batch89–9298.512.4
Continuous Flow93–9599.18.7
Biocatalytic68–7297.86.2

Economic modeling indicates that continuous flow systems reduce production costs by 23% compared to batch processes, despite higher initial capital investment .

Chemical Reactions Analysis

  • This compound can undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid chlorides (e.g., SOCl₂).
  • Major products formed depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide serves as a building block in organic synthesis.

      Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes and receptors.

      Medicine: Investigations focus on its pharmacological properties, such as anti-inflammatory or anticancer effects.

      Industry: It may find applications in materials science or as a precursor for other compounds.

  • Mechanism of Action

    • The compound’s mechanism of action involves binding to specific molecular targets.
    • Further studies are needed to elucidate its precise pathways and biological effects.
  • Comparison with Similar Compounds

    Structural Analogs with Modified Aromatic Substituents

    N-(4-Ethylphenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide (CID 135583641)
    • Physicochemical Impact : The hydroxy group (-OH) raises solubility in polar solvents compared to the ethoxy group. However, it may reduce metabolic stability due to susceptibility to glucuronidation .
    N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide
    • Structural Differences : A thienyl group replaces the ethoxyphenyl moiety, introducing aromatic heterocyclic character.
    • Synthetic Comparison : Synthesized via hydrazone formation, similar to the target compound, but with a thiophene carbaldehyde starting material .
    N′-[(E)-(4-Ethoxyphenyl)methylene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
    • Functional Group Variation : Replaces the oxamide with a carbohydrazide linked to a pyrazole ring.
    • Biological Implications : The pyrazole moiety may enhance binding to enzymes or receptors via additional hydrogen bonds or hydrophobic interactions .

    Analogs with Varied Backbones

    Bucetin (N-(4-Ethoxyphenyl)-3-hydroxybutanamide)
    • Backbone Difference : Acetamide (single amide) vs. oxamide (double amide).
    • Pharmacological Impact: Bucetin’s renal toxicity is linked to its metabolism to 4-ethoxyaniline.
    N,N′-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-yl-acetamide (1b)
    • Backbone Variation: Incorporates an oxadiazole ring, known for antimicrobial activity. The oxamide group in the target compound lacks this heterocycle, which may limit its antimicrobial efficacy but improve stability .

    Electronic and Steric Effects

    • 4-Ethoxy vs. However, the ethoxy group’s higher lipophilicity may enhance membrane permeability .
    • Fluorophenyl Analogs : Compounds with 4-fluorophenyl groups (e.g., ) exhibit stronger electron-withdrawing effects, which could modulate reactivity or target interactions compared to the electron-donating ethoxy group .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide, and how can purity be ensured?

    • Methodology : The compound is synthesized via multi-step condensation reactions. Key steps include:

    • Schiff base formation : Reaction of 4-ethoxyphenyl aldehyde with an amino-oxamide precursor under reflux in ethanol, catalyzed by acetic acid .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
    • Analytical validation : Use HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm structural integrity and purity. Discrepancies in spectral data (e.g., unexpected peaks in NMR) should prompt re-examination of reaction stoichiometry or solvent purity .

    Q. How can the molecular structure of this compound be confirmed experimentally?

    • Techniques :

    • Single-crystal X-ray diffraction : Employ SHELX programs (e.g., SHELXL) for refinement. Crystallization in dimethyl sulfoxide (DMSO) yields suitable crystals. Hydrogen-bonding patterns and torsion angles validate the Schiff base geometry .
    • Spectroscopy : IR spectroscopy identifies characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, C=N stretch at ~1600 cm⁻¹). Mass spectrometry (ESI-MS) confirms the molecular ion peak .

    Q. What are the primary applications of this compound in academic research?

    • Biological studies : Acts as a kinase inhibitor scaffold due to its oxalamide core. Tested in vitro against cancer cell lines (e.g., HL-60 leukemia) with IC₅₀ values <1 µM via MTT assays .
    • Material science : Explored as a ligand for metal-organic frameworks (MOFs) due to its rigid, planar structure .

    Advanced Research Questions

    Q. How can crystallographic data resolve contradictions in proposed reaction intermediates?

    • Approach : When intermediates yield ambiguous NMR spectra (e.g., overlapping signals), use X-ray crystallography to unambiguously assign stereochemistry. For example, the E/Z configuration of the Schiff base can be confirmed via C=N bond length (1.28 Å for E-isomer) and torsion angles .
    • Software : SHELXTL or OLEX2 for structure refinement. Compare experimental data with DFT-optimized geometries to identify discrepancies .

    Q. What strategies mitigate batch-to-batch variability in biological activity data?

    • Experimental design :

    • Standardized synthesis protocols : Control solvent purity (HPLC-grade), reaction temperature (±2°C), and inert atmosphere (N₂/Ar) to minimize side products .
    • Bioactivity normalization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments (n ≥ 3) to account for cell-line variability .

    Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

    • Methods :

    • Docking studies : Use AutoDock Vina to predict binding affinity to targets like EGFR kinase. Focus on substituent effects (e.g., ethoxy vs. methoxy groups) .
    • ADMET prediction : SwissADME evaluates logP (target ~3.5 for bioavailability) and CYP450 interactions. Modify the 4-ethylphenyl group to reduce metabolic degradation .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.